molecular formula C14H11ClF4N2O3 B3450358 N~2~-(5-CHLORO-2-PYRIDYL)-5-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]-2-FURAMIDE

N~2~-(5-CHLORO-2-PYRIDYL)-5-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]-2-FURAMIDE

Cat. No.: B3450358
M. Wt: 366.69 g/mol
InChI Key: TXARXIJYBYDDJW-UHFFFAOYSA-N
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Description

N~2~-(5-CHLORO-2-PYRIDYL)-5-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]-2-FURAMIDE is a synthetic organic compound It is characterized by the presence of a pyridyl group, a chlorinated aromatic ring, and a tetrafluoropropoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(5-CHLORO-2-PYRIDYL)-5-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]-2-FURAMIDE typically involves multiple steps:

    Formation of the Pyridyl Intermediate: The starting material, 5-chloro-2-pyridine, undergoes a series of reactions to introduce the desired functional groups.

    Introduction of the Tetrafluoropropoxy Group: This step involves the reaction of the intermediate with a tetrafluoropropylating agent under controlled conditions.

    Formation of the Furamide Moiety: The final step involves the coupling of the intermediate with a furan derivative to form the furamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-(5-CHLORO-2-PYRIDYL)-5-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development or biochemical research.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits pharmacological activity.

    Industry: It may be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of N2-(5-CHLORO-2-PYRIDYL)-5-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]-2-FURAMIDE depends on its specific interactions with molecular targets. These could include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways Involved: The compound may influence biochemical pathways by inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    N~2~-(5-CHLORO-2-PYRIDYL)-5-[(2,2,3,3-TETRAFLUOROETHOXY)METHYL]-2-FURAMIDE: Similar structure but with a different substituent.

    N~2~-(5-CHLORO-2-PYRIDYL)-5-[(2,2,3,3-TETRAFLUOROBUTOXY)METHYL]-2-FURAMIDE: Another similar compound with a different alkoxy group.

Uniqueness

N~2~-(5-CHLORO-2-PYRIDYL)-5-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]-2-FURAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-5-(2,2,3,3-tetrafluoropropoxymethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF4N2O3/c15-8-1-4-11(20-5-8)21-12(22)10-3-2-9(24-10)6-23-7-14(18,19)13(16)17/h1-5,13H,6-7H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXARXIJYBYDDJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)NC(=O)C2=CC=C(O2)COCC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(5-CHLORO-2-PYRIDYL)-5-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]-2-FURAMIDE
Reactant of Route 2
N~2~-(5-CHLORO-2-PYRIDYL)-5-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]-2-FURAMIDE
Reactant of Route 3
N~2~-(5-CHLORO-2-PYRIDYL)-5-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]-2-FURAMIDE
Reactant of Route 4
Reactant of Route 4
N~2~-(5-CHLORO-2-PYRIDYL)-5-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]-2-FURAMIDE
Reactant of Route 5
N~2~-(5-CHLORO-2-PYRIDYL)-5-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]-2-FURAMIDE
Reactant of Route 6
Reactant of Route 6
N~2~-(5-CHLORO-2-PYRIDYL)-5-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]-2-FURAMIDE

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